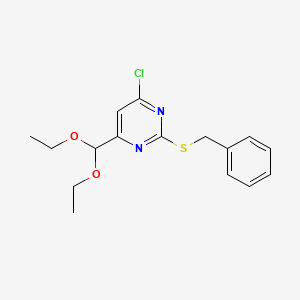

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine

Descripción

Historical Context in Pyrimidine Chemistry

The development of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine must be understood within the broader historical framework of pyrimidine chemistry, which spans over two centuries of scientific advancement. The foundation of pyrimidine research traces back to the early nineteenth century when pyrimidine derivatives such as alloxan were first identified, though systematic laboratory synthesis did not commence until 1879. The pioneering work of Grimaux in 1879 marked the first successful laboratory preparation of a pyrimidine compound through the synthesis of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This breakthrough established the fundamental synthetic approaches that would eventually enable the creation of complex derivatives like 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine.

The systematic investigation of pyrimidine chemistry began in earnest with the work of Pinner in 1884, who developed innovative synthetic methodologies by condensing ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to nomenclature, as he proposed the term "pyrimidin" in 1885, establishing the linguistic foundation for the entire class of compounds. The preparation of the parent pyrimidine compound by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water, demonstrated the potential for creating highly substituted derivatives. These historical developments provided the synthetic foundation and mechanistic understanding necessary for the eventual synthesis of complex multi-substituted pyrimidines such as 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine.

The evolution of pyrimidine chemistry throughout the twentieth and early twenty-first centuries has been characterized by increasing structural complexity and functional diversity. Modern synthetic approaches have enabled the incorporation of sophisticated substituents such as benzylsulfanyl groups, which introduce sulfur-containing functionality, and diethoxymethyl groups, which provide specific steric and electronic properties. The synthesis of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine represents the culmination of these historical developments, incorporating multiple advanced synthetic transformations to achieve its complex substitution pattern.

Significance in Heterocyclic Compound Research

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine occupies a particularly significant position within contemporary heterocyclic compound research due to its structural complexity and the diverse range of functional groups incorporated within its framework. The compound exemplifies the modern approach to heterocyclic chemistry, which emphasizes the strategic incorporation of multiple functional groups to achieve specific chemical and biological properties. The pyrimidine core structure, consisting of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, provides the fundamental aromatic framework that underlies the compound's stability and reactivity characteristics. This core structure has been extensively studied and is known to exhibit remarkable biological activity across multiple therapeutic areas, including anticancer, antiviral, anti-inflammatory, and antibacterial applications.

The benzylsulfanyl substituent at position 2 introduces sulfur-containing functionality that significantly influences the compound's reactivity profile and potential for further chemical modification. Sulfur-containing heterocycles have gained considerable attention in medicinal chemistry due to their unique electronic properties and their ability to participate in various chemical transformations. The presence of the benzylsulfanyl group enhances the compound's potential for forming derivatives through oxidation reactions, potentially yielding sulfoxides or sulfones with modified biological activities. Additionally, the aromatic benzyl portion of this substituent contributes to the overall hydrophobic character of the molecule and may influence its interaction with biological targets.

The chlorine substituent at position 4 represents another strategically important structural feature that enhances the compound's electrophilic characteristics, making it a valuable intermediate for organic synthesis applications. Halogenated pyrimidines have demonstrated particular utility in cross-coupling reactions and nucleophilic substitution processes, enabling the synthesis of diverse derivatives for structure-activity relationship studies. The diethoxymethyl group at position 6 provides additional structural complexity and contributes to the compound's overall solubility profile and potential biological activity. This substituent introduces both steric bulk and hydrophobic character, which can influence the compound's interaction with biological macromolecules and its pharmacokinetic properties.

Recent research has demonstrated that pyrimidine-based heterocycles exhibit exceptional versatility as scaffolds for drug discovery, with numerous compounds progressing through clinical development for various therapeutic applications. The structural features present in 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine align with contemporary trends in medicinal chemistry that emphasize the development of compounds with multiple sites for potential interaction with biological targets. The compound's combination of aromatic, aliphatic, and heteroatomic functionality provides opportunities for diverse modes of biological activity and positions it as a valuable subject for further investigation in heterocyclic research.

Research Objectives and Scientific Relevance

The scientific investigation of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is driven by multiple research objectives that span fundamental organic chemistry, medicinal chemistry, and materials science applications. Primary research objectives include the comprehensive characterization of the compound's chemical and physical properties, the development of efficient synthetic methodologies for its preparation and that of related derivatives, and the systematic evaluation of its biological activity profile. These objectives are supported by the compound's unique structural features, which provide opportunities for investigating fundamental questions in heterocyclic chemistry while simultaneously exploring potential practical applications.

The development of robust synthetic methodologies represents a critical research objective, as the complex substitution pattern of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine requires sophisticated organic synthetic approaches. Research in this area focuses on optimizing reaction conditions, improving yields, and developing scalable processes that can support larger-scale investigations. The synthesis typically involves multiple steps, including pyrimidine ring formation, introduction of the benzylsulfanyl group through nucleophilic substitution reactions, chlorination processes using reagents such as thionyl chloride or phosphorus pentachloride, and diethoxymethylation through alkylation reactions. The optimization of these synthetic transformations contributes to the broader understanding of pyrimidine chemistry and provides methodologies that can be applied to related compounds.

Biological activity evaluation represents another fundamental research objective, as the structural features of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine suggest potential for diverse biological effects. Research in this area includes antimicrobial activity assessment, which has shown promising results for related pyrimidine derivatives. Recent studies have demonstrated that pyrimidine-based compounds can exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Salmonella paratyphi-A, and Bacillus subtilis. Additionally, antioxidant activity evaluation has revealed that certain pyrimidine derivatives can demonstrate substantial free radical scavenging capabilities.

The compound's scientific relevance extends beyond its immediate biological applications to encompass its role as a model system for understanding structure-activity relationships in heterocyclic chemistry. The presence of multiple functional groups allows for systematic modification studies that can elucidate the contribution of each structural element to overall biological activity. This approach supports the development of more effective compounds through rational design principles and contributes to the broader understanding of how molecular structure influences biological function.

Table 1. Physical and Chemical Properties of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine

Contemporary research objectives also encompass the exploration of the compound's potential applications in materials science, where its unique electronic properties and structural features may contribute to the development of novel materials with specific optical, electronic, or mechanical properties. The investigation of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine within these diverse research contexts demonstrates its significant scientific relevance and positions it as a valuable subject for continued investigation across multiple disciplines of chemical research.

Propiedades

IUPAC Name |

2-benzylsulfanyl-4-chloro-6-(diethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-3-20-15(21-4-2)13-10-14(17)19-16(18-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOJKACWKSCUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428245 | |

| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525559-14-2 | |

| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Three-Step Synthetic Route (Salifying, Cyanamide, Condensation)

A patented method (CN1467206A) describes a three-step process to prepare 2-chloro-4,6-dimethoxypyrimidine, which can be adapted for preparing related compounds such as 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine:

| Step | Reaction Type | Key Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| A | Salifying Reaction | Malononitrile (10-13 wt%), methanol (11.5-15.5 wt%), composite solvent (72-77 wt%), HCl gas (0-20 atm), -25 to 120 °C | Dimethyl propylenediimine dihydrochloride |

| B | Cyanamide Reaction | Potassium hydroxide (9-13%), water (87-91%), 50% cyanamide solution (~18.5%), 0-100 °C, 1-10 hours | 3-amino-3-methoxy-N-cyano-2-propylene imine |

| C | Condensation | Complexing agent (95-98%), catalyst (2-5%), HCl gas, -25 to 100 °C, recrystallization in methanol | 2-chloro-4,6-dimethoxypyrimidine (99% purity) |

Composite solvents used include dimethylformamide, formamide, dimethylacetamide, dimethyl sulfoxide, and others to optimize solubility and reaction efficiency.

This method achieves high yield and purity (>99%) with relatively simple operations and mild conditions.

Alternative Synthesis via Acetyl Chloride Addition

Another patent (CN107759528B) presents a synthesis route involving:

- Direct formation of 1,3-dimethyl malonamidine dihydrochloride by dropwise addition of acetyl chloride into a malononitrile-methanol system at -10 to 20 °C.

- Subsequent reaction with sodium bicarbonate and cyanamide to form 3-amino-3-methoxy-N-nitrile-2-propionamidine.

- Final reaction with hydrogen chloride to yield 2-chloro-4,6-dimethoxypyrimidine.

This method simplifies the process by avoiding complex intermediate isolation and offers stable product quality and high yield.

Specific Considerations for 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine

Structural Features

Likely Synthetic Strategy

Based on the preparation of related pyrimidines, the synthesis of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine likely involves:

Preparation of 4-chloro-6-diethoxymethyl-pyrimidine intermediate : This can be achieved by adapting the above methods for 2-chloro-4,6-dimethoxypyrimidine, replacing methoxy groups with diethoxymethyl groups via appropriate alkoxymethylation reactions.

Introduction of the benzylsulfanyl group at position 2 : This step typically involves nucleophilic substitution of a 2-chloropyrimidine intermediate with benzyl mercaptan (benzyl thiol) under basic or catalytic conditions to replace the chlorine atom with the benzylsulfanyl moiety.

Summary Table of Preparation Steps for 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-chloro-6-diethoxymethyl-pyrimidine | Adapted from 2-chloro-4,6-dimethoxypyrimidine methods; use diethoxymethylating agents | Requires control of alkoxymethylation |

| 2 | Nucleophilic substitution at position 2 | Benzyl mercaptan, base (e.g., K2CO3), solvent (e.g., DMF), mild heating | Introduces benzylsulfanyl group |

| 3 | Purification and crystallization | Recrystallization from methanol or suitable solvent | Ensures high purity (>99%) |

Research Findings and Optimization Notes

Solvent choice : Composite solvents combining polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) with non-polar solvents improve solubility and reaction rates in pyrimidine synthesis.

Temperature and pressure control : Maintaining reaction temperatures between -25 °C and 120 °C and pressures up to 20 atm during salifying and condensation steps optimizes yield and purity.

Catalyst use : Addition of specific catalysts during condensation enhances reaction efficiency and product crystallinity.

Yield and purity : Reported yields for related pyrimidine syntheses exceed 90%, with product purity reaching 99% after recrystallization.

Functional group compatibility : Benzylsulfanyl substitution requires careful control to avoid side reactions; mild bases and controlled temperatures are recommended.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with antiviral, anticancer, and antimicrobial properties. The presence of the benzylsulfanyl group enhances lipophilicity and membrane permeability, which are essential for drug efficacy.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound exhibit significant antiviral activity against several viruses. For instance, studies demonstrated that modifications to the diethoxymethyl group can enhance the binding affinity to viral targets, improving therapeutic outcomes.

Materials Science

Novel Material Development

The compound is also explored in materials science for creating novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers and composites, leading to materials with enhanced performance characteristics.

Data Table: Material Properties Comparison

| Property | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | Comparative Compound A | Comparative Compound B |

|---|---|---|---|

| Electrical Conductivity | Moderate | High | Low |

| Thermal Stability | High | Moderate | High |

| Optical Transparency | Low | High | Moderate |

Biological Studies

Biochemical Assays

In biological research, 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine acts as a probe or ligand in biochemical assays. It is utilized to study enzyme interactions and receptor binding mechanisms. The compound's ability to modify biological pathways makes it valuable for understanding various physiological processes.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives could significantly reduce enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Industrial Chemistry

Synthesis of Specialty Chemicals

In industrial chemistry, 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is employed as an intermediate in the synthesis of specialty chemicals used across various industries. Its versatility allows for the production of tailored chemical products that meet specific industrial needs.

Mecanismo De Acción

The mechanism of action of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzylsulfanyl group can enhance lipophilicity and membrane permeability, while the chlorine atom can influence binding affinity and selectivity. The diethoxymethyl group can provide steric hindrance and modulate the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Substituent Analysis:

- Chloro vs. Hydroxyl at Position 4 : The chloro group in the target compound increases electrophilicity, making it more reactive in cross-coupling reactions compared to the hydroxyl-bearing analogue (Catalog 130055) .

- Diethoxymethyl vs. Pentyl at Position 6 : The diethoxymethyl group improves solubility in polar aprotic solvents (e.g., DMF), whereas the pentyl chain in the pentylpyrimidine derivative enhances lipid membrane permeability .

- Benzylsulfanyl vs. Trifluoromethyl at Position 2 : The benzylsulfanyl moiety offers a balance of lipophilicity and steric hindrance, while trifluoromethyl groups (as in C₇H₇F₃N₂O) impart metabolic resistance and electron-withdrawing effects .

Structural and Crystallographic Insights

- Crystal Packing : Derivatives like 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile exhibit intermolecular π-π stacking and van der Waals interactions, stabilizing their solid-state structures .

- Bond Lengths and Angles : The chloro substituent in the target compound likely shortens the C-Cl bond (≈1.73 Å) compared to C-OH (≈1.43 Å), altering electronic distribution and reactivity .

Actividad Biológica

Overview

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine (CAS No. 525559-14-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClN₂O₂S |

| Molecular Weight | 338.85 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

The biological activity of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is primarily attributed to its interaction with various molecular targets within the cell. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors, leading to alterations in cellular signaling pathways associated with cell growth and apoptosis. The exact molecular pathways remain under investigation, but its unique substitution pattern contributes to its distinct reactivity and potency compared to similar compounds .

Antimicrobial Activity

Research indicates that 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Properties

In vitro studies have shown that this pyrimidine derivative possesses anticancer activity against several cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic signaling pathways. Further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating a strong potential as an antimicrobial agent.

- Anticancer Activity : In a series of experiments, this compound was tested on human cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential .

- Mechanistic Insights : Another study explored the compound's effect on cellular apoptosis markers. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, supporting its role in promoting programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | High | Moderate |

| 2-Benzylsulfanyl-6-methoxymethyl-pyrimidin-4-ol | Moderate | Low |

| 2-Benzylsulfanyl-6-propoxymethyl-pyrimidin-4-ol | Low | Moderate |

The comparative analysis highlights that while 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine shows promising biological activity, other derivatives exhibit varying levels of efficacy.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

Core Pyrimidine Formation: Start with a pyrimidine precursor (e.g., 4,6-dichloropyrimidine) and introduce substituents sequentially. The diethoxymethyl group at position 6 can be introduced via nucleophilic substitution using diethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Sulfanyl Group Incorporation: React with benzyl mercaptan (benzylthiol) in the presence of a catalyst like CuI or Pd(PPh₃)₄ to install the benzylsulfanyl moiety at position 3. Optimize solvent choice (e.g., THF or DMSO) to enhance yield .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for purity.

Key Optimization Factors:

- Temperature Control: Higher temperatures (80–100°C) improve substitution rates but may degrade sensitive groups.

- Catalyst Screening: Transition-metal catalysts (e.g., Pd) can accelerate arylthiol coupling .

- Yield Monitoring: Track intermediates via TLC or HPLC to identify bottlenecks.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound, and how should data be interpreted?

Answer:

- 1H/13C NMR:

- The diethoxymethyl group (position 6) shows characteristic split peaks for ethoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and a singlet for the central CH group (δ ~5.2 ppm). The benzylsulfanyl group’s aromatic protons appear at δ 7.2–7.4 ppm .

- Mass Spectrometry (HRMS):

- Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns (e.g., loss of Cl or benzylsulfanyl groups) validate substituent positions.

- HPLC-PDA:

- Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).

Advanced: How does the diethoxymethyl group at position 6 influence electronic and steric effects in substitution reactions?

Answer:

The diethoxymethyl group acts as both an electron-donating substituent (via ether oxygen lone pairs) and a steric hindrance source:

- Electronic Effects: Stabilizes adjacent electrophilic centers (e.g., position 4 chlorine), slowing nucleophilic displacement. This requires harsher conditions (e.g., NaH in DMF) for reactions at position 4 .

- Steric Effects: Limits access to position 6, making further functionalization challenging. Computational modeling (DFT) can predict reactive sites by mapping electrostatic potential surfaces .

Experimental Validation: - Compare reaction rates with analogs lacking the diethoxymethyl group (e.g., 6-H or 6-methyl derivatives) to isolate steric/electronic contributions.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

Purity Discrepancies: Impurities (e.g., unreacted starting materials) may skew bioassay results. Validate purity via orthogonal methods (NMR, HPLC, elemental analysis) .

Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) affect IC50 values. Standardize protocols using reference inhibitors.

Structural Analogues: Compare activity with derivatives (e.g., 6-methoxy vs. diethoxymethyl) to identify critical pharmacophores. Use SAR (Structure-Activity Relationship) studies to clarify mechanisms .

Advanced: What crystallographic techniques are suitable for determining its molecular conformation, and what challenges exist?

Answer:

- X-ray Crystallography:

- Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). The benzylsulfanyl and diethoxymethyl groups may induce conformational flexibility, requiring low-temperature (100 K) data collection to reduce disorder .

- Challenges:

- Crystal Packing: Bulky substituents hinder dense packing. Use co-crystallization agents (e.g., crown ethers).

- Disorder Modeling: Partial occupancy of ethoxy groups requires refinement software (e.g., SHELXL) to resolve .

Alternative Methods:

- DFT Calculations: Predict bond angles and torsional strain to complement experimental data.

Advanced: How can computational methods predict metabolic stability or toxicity profiles of this compound?

Answer:

- ADMET Prediction:

- Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CYP450 inhibition, and metabolic sites (e.g., oxidation of sulfur or ethoxy groups).

- Metabolic Pathways:

- The benzylsulfanyl group may undergo glutathione conjugation, while the diethoxymethyl group is prone to hydrolytic cleavage. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.